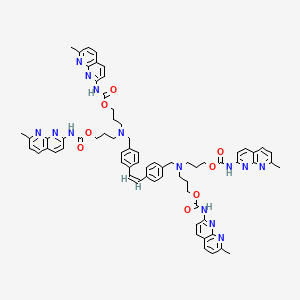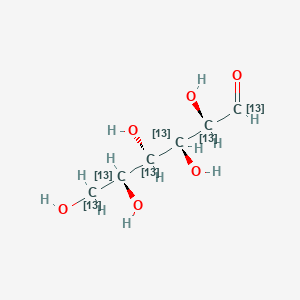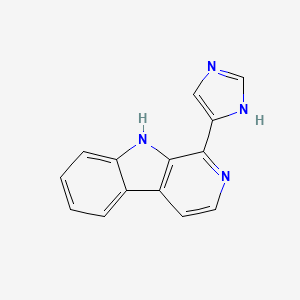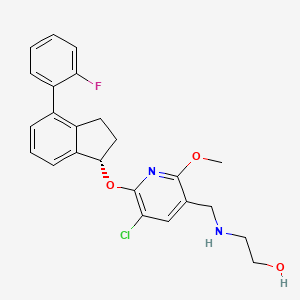
CDK8-Cyclin C degrader LL-K8-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-K8-22 is a potent, selective, and durable dual degrader of the CDK8-cyclin C complex. This compound has demonstrated significant efficacy in suppressing STAT1 Ser 727 phosphorylation and inhibiting carcinogenic transcriptional programs driven by E2F and MYC. LL-K8-22 is particularly utilized in research for triple-negative breast cancer (TNBC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LL-K8-22 was identified through a series of hydrophobic tagging-based degraders of the CDK8-cyclin C complex. The synthetic route involves designing, synthesizing, and evaluating these degraders to identify the first dual degrader, LL-K8-22, which induces selective and synchronous degradation of CDK8 and cyclin C .
Industrial Production Methods
Currently, LL-K8-22 is primarily used for scientific research and is not produced on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
LL-K8-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify LL-K8-22, potentially affecting its efficacy as a degrader.
Substitution: LL-K8-22 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
LL-K8-22 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of the CDK8-cyclin C complex and its effects on various signaling pathways.
Biology: Helps in understanding the role of CDK8 and cyclin C in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating triple-negative breast cancer and other cancers driven by E2F and MYC transcriptional programs.
Industry: Utilized in the development of new therapeutic agents targeting the CDK8-cyclin C complex
Mécanisme D'action
LL-K8-22 exerts its effects by inducing the selective and synchronous degradation of CDK8 and cyclin C. This degradation is achieved through hydrophobic tagging, which targets the CDK8-cyclin C complex for proteasomal degradation. The compound effectively suppresses STAT1 Ser 727 phosphorylation and inhibits carcinogenic transcriptional programs driven by E2F and MYC. This mechanism of action makes LL-K8-22 a valuable tool for studying the unknown functions of cyclin C and its role in cancer .
Comparaison Avec Des Composés Similaires
LL-K8-22 is unique in its ability to selectively degrade both CDK8 and cyclin C. Similar compounds include:
BI-1347: The parental molecule of LL-K8-22, which has lower potency and less pronounced effects on CDK8-cyclin C downstream signaling.
Other CDK8 inhibitors: These compounds target CDK8 but do not degrade cyclin C, making LL-K8-22 distinct in its dual degradation capability.
Overall, LL-K8-22 exhibits enhanced anti-proliferative effects and more persistent suppression of STAT1 phosphorylation compared to similar compounds, highlighting its uniqueness and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C37H43N5O |
|---|---|
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2 |
Clé InChI |
WXQLBECTYSLDGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)


![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)










